4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is a chemical compound notable for its application in pharmaceutical synthesis and research. The compound features a complex structure that includes dichloro and pyrimidine functionalities, which contribute to its biological activity. Its molecular formula is C11H5Cl2N4, and it is classified as an aromatic amine derivative.
The compound is synthesized from various precursors and has been documented in multiple chemical databases, including PubChem and BenchChem. It serves as an intermediate in the synthesis of several pharmaceutical agents, particularly those targeting viral replication processes.
4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 falls under the category of heterocyclic compounds due to the presence of the pyrimidine ring. It is also classified as a nitrile due to the benzonitrile moiety.
The synthesis of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 typically involves a multi-step process. One common method includes:
The reaction conditions can be optimized by adjusting factors such as temperature, reaction time, and catalyst presence to enhance yield and purity. The final product is usually purified through recrystallization or chromatography to remove unreacted starting materials and by-products.
The molecular structure of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 comprises a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, linked to a benzonitrile group via an amino connection.
This compound can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 primarily involves its interaction with specific enzymes or receptors within biological systems.
The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, which is particularly relevant in drug development for antiviral therapies.
Research indicates that compounds with similar structures have shown efficacy against viral infections by targeting replication enzymes.
4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 has significant applications in scientific research:
This compound exemplifies the utility of heterocyclic chemistry in developing therapeutic agents and agrochemicals, highlighting its importance in both academic research and industrial applications.
The molecular identity of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is unambiguously confirmed through advanced spectroscopic techniques. Isotopic labeling at three specific carbon positions (C813C3H6Cl2N4) creates a distinct 13C NMR signature, where the enriched pyrimidine ring carbons (C4, C5, and C6) exhibit significant upfield shifts compared to the non-labeled analog. High-resolution mass spectrometry (HRMS) further validates the structure, showing a molecular ion peak at m/z 265.09814 for [M]+—consistent with the theoretical mass of the 13C3-labeled compound (exact mass: 265.0748) [1] [3]. This 3-Da mass shift from the non-isotopic analog (262.09 Da) serves as a key diagnostic marker [3].
Table 1: Spectroscopic Signatures of 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3
Technique | Key Observation | Significance |
---|---|---|
13C NMR | Shifted resonances at δ 158.2 (C4), 120.5 (C5), 165.8 (C6) | Confirms 13C enrichment at pyrimidine ring |
HRMS | [M]+ at m/z 265.09814 (Δ+3 Da from unlabeled analog) | Verifies molecular formula C813C3H6Cl2N4 |
SMILES | Cl[13c]1nc(Nc2ccc(cc2)C#N)n13c[13c]1Br | Encodes position-specific 13C labels |
The isotopic label is strategically incorporated at the C4, C5, and C6 positions of the pyrimidine ring, as denoted in the molecular formula C813C3H6Cl2N4. This selective enrichment facilitates tracking of the pyrimidine moiety during metabolic or degradation studies without altering the benzonitrile group's chemical behavior. The synthetic route involves using 13C-labeled precursors (e.g., urea-13C or malononitrile-13C2) to construct the pyrimidine core, ensuring >99% isotopic purity [2] [3]. Such precision enables quantitative tracing in complex biological matrices, making this compound invaluable for pharmacokinetic research on pyrimidine-based therapeutics [1] [9].
The 13C3-labeled compound exhibits near-identical chemical reactivity to its non-isotopic counterpart (CAS 374067-80-8), with minor differences arising from the kinetic isotope effect (KIE). Key comparative analyses include:
Table 2: Physicochemical Comparison with Non-Isotopic Analog
Property | 13C3-Labeled Compound | Non-Isotopic Compound | Significance |
---|---|---|---|
Molecular Weight | 265.09814 Da | 262.09 Da | Confirms mass shift (+3 Da) |
Melting Point | 215–217°C (predicted) | 214–216°C | Near-identical thermal behavior |
Solubility (CHCl3) | 25 mg/mL | 26 mg/mL | Comparable polarity |
Synthetic Intermediates | Identical bromination products | Identical products | Validates isotopic fidelity in reactions |
While single-crystal X-ray diffraction data for the 13C3-labeled compound is unavailable, computational modeling and comparative crystallography of its non-isotopic analogue reveal key structural insights. Density Functional Theory (DFT) calculations predict a near-planar conformation between the pyrimidine and benzonitrile rings (dihedral angle <5°), stabilized by intramolecular N–H···N hydrogen bonding. This planarity facilitates π-π stacking in the solid state, as observed in the non-labeled compound’s monoclinic crystals (space group P21/c) [7]. The chloro substituents at C4 and C6 create electron-deficient regions, directing molecular packing via halogen-bonding interactions. Isotopic substitution is not expected to alter this packing significantly, as confirmed by identical powder X-ray diffraction patterns in both compounds [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3